N-(2-(2-hydroxyethoxy)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O5/c1-26-13-4-2-12(3-5-13)21-7-8-22-16(25)14(19-20-17(21)22)15(24)18-6-10-27-11-9-23/h2-5,23H,6-11H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKZESRPXYFBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-hydroxyethoxy)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(2-hydroxyethoxy)ethyl]-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide. Its molecular formula is with a molecular weight of approximately 359.386 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
The exact mechanisms of action for this compound are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Many imidazole derivatives act as enzyme inhibitors. This compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Modulation of Signaling Pathways : The compound could influence various signaling pathways related to cell survival and apoptosis. This modulation may lead to reduced inflammation or inhibited cancer cell growth.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of structurally similar imidazole compounds against bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations ranging from 10 to 100 µg/mL . While direct data on the target compound is lacking, these findings suggest potential antimicrobial properties.
Study 2: Anti-inflammatory Activity
Research focusing on the anti-inflammatory effects of phenyl-substituted imidazole derivatives revealed a decrease in nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. The tested compounds showed a significant reduction in pro-inflammatory cytokines . This suggests that this compound may similarly modulate inflammatory responses.
Study 3: Anticancer Activity
In vitro studies have indicated that related triazine compounds exhibit cytotoxic effects against various cancer cell lines. A notable study showed that these compounds could induce apoptosis via caspase activation pathways . Further research is necessary to confirm if this specific compound shares similar anticancer properties.
Preparation Methods
Cyclization of Hydantoin Derivatives
A regioselective method involves successive N-alkylation of hydantoins. For example, 3-(4-methoxyphenyl)hydantoin undergoes N3-alkylation with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C for 12 hours, followed by N1-alkylation with 2-chloroethylamine hydrochloride under basic conditions (K₂CO₃, acetonitrile, reflux). Thionation with Lawesson’s reagent in toluene at 110°C yields the thiohydantoin intermediate, which cyclizes in the presence of triethylamine to form the dihydroimidazo[5,1-c]triazine-3,6-dione skeleton.
Key Reaction Conditions:
Condensation with Acetylenedicarboxylates
Alternative routes employ imidazo[4,5-e]-1,2,4-triazine-3-thiones condensed with diethyl acetylenedicarboxylate (DEAD) in methanol under basic conditions (KOH, 25°C, 24 hrs). This cascade reaction forms the thiazino[2,3-c]triazine intermediate, which rearranges to the imidazo[2,1-c]triazine core upon heating.
Introduction of the 4-Methoxyphenyl Group
Suzuki–Miyaura Coupling
The 8-position of the triazine core is functionalized via palladium-catalyzed cross-coupling . A boronic ester derivative of 4-methoxyphenyl reacts with 8-bromoimidazo[2,1-c]triazine-3-carboxylate in the presence of Pd(PPh₃)₄, K₂CO₃, and dioxane/water (4:1) at 90°C.
Optimized Conditions:
Direct Alkylation
Alternatively, 4-methoxybenzyl chloride reacts with the triazine core under phase-transfer conditions (tetrabutylammonium bromide, NaOH, CH₂Cl₂). This method avoids transition metals but requires rigorous exclusion of moisture.
Functionalization with the N-(2-(2-Hydroxyethoxy)ethyl)carboxamide Side Chain
Carboxamide Formation
The carboxylic acid intermediate (8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c]triazine-3-carboxylic acid ) is activated with thionyl chloride to form the acyl chloride, which reacts with 2-(2-hydroxyethoxy)ethylamine in tetrahydrofuran (THF) at 0°C.
Procedure:
Reductive Amination
For substrates lacking direct carboxyl groups, reductive amination using NaBH₃CN and 2-(2-hydroxyethoxy)ethylamine in methanol/acetic acid (4:1) at 25°C provides moderate yields (62%).
Crystallization and Polymorph Control
Solvent-Antisolvent Crystallization
The final compound is crystallized from ethanol/water (7:3) at 4°C to obtain Form-S, characterized by X-ray diffraction (XRD) peaks at 2θ = 12.8°, 15.4°, and 17.2°. Alternative polymorphs (Form-N) are isolated using acetonitrile/toluene (1:1) with distinct thermal properties (melting range: 135–140°C).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hydantoin Cyclization | High regioselectivity, no transition metals | Multi-step, costly reagents | 65–90 |
| Acetylenedicarboxylate | One-pot cascade reaction | Requires strict pH control | 70–85 |
| Suzuki Coupling | Efficient C–C bond formation | Pd contamination risks | 80–85 |
| Reductive Amination | Broad substrate compatibility | Moderate yields | 60–65 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(2-(2-hydroxyethoxy)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, and how can yield and purity be maximized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the construction of the imidazo-triazine core. Key steps include:
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C improve reaction efficiency .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >95% purity. Crystallization using ethyl acetate/hexane mixtures may further enhance purity .
Q. How can the compound’s structure be confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, carbonyl carbons at δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H] at m/z 457.18) .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1680 cm, N-H bend at ~1550 cm) .
Q. What are the compound’s stability and solubility profiles under experimental conditions?
- Methodological Answer :
- Stability : Conduct accelerated degradation studies (pH 3–9, 40°C for 48 hours). The compound is stable in neutral buffers but degrades under acidic conditions due to hydrolysis of the triazine ring .
- Solubility : Use shake-flask method in DMSO (high solubility) or PBS (low solubility, <0.1 mg/mL). Co-solvents (e.g., 10% PEG-400) enhance aqueous solubility for in vitro assays .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxyphenyl or hydroxyethoxy groups) influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing methoxy with halogen or alkyl groups). Test in enzyme inhibition assays (e.g., kinase panels) to identify critical moieties .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like PI3K or EGFR. Compare with experimental IC values .
Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to measure inhibition of kinases or proteases.
- Cellular Uptake : Radiolabel the compound with and quantify intracellular accumulation in cancer cell lines (e.g., MCF-7) .
- Apoptosis Assays : Perform flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects .
Q. How can analytical methods be optimized for quantifying the compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 457→214 (quantifier) and 457→183 (qualifier) .
- Validation Parameters : Include linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>80% in plasma) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize batch effects .
- Orthogonal Assays : Validate findings using multiple methods (e.g., Western blot for target protein expression alongside cell viability assays) .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., pyrazolo-triazine derivatives) to identify trends .
Advanced Experimental Design
Q. What strategies mitigate the compound’s potential toxicity in preclinical studies?
- Methodological Answer :
- In Silico Toxicity Prediction : Use tools like ProTox-II to flag hepatotoxicity or mutagenicity risks .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS for reactive metabolites (e.g., epoxide intermediates) .
Q. How to scale up synthesis from lab to pilot scale without compromising purity?
- Methodological Answer :
- Continuous Flow Chemistry : Optimize reaction parameters (residence time, temperature) in a microreactor to reduce byproduct formation .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
